molecular formula C20H23N5O2 B5643318 (1S*,5R*)-N-benzyl-3-(2-pyrazinylcarbonyl)-3,6-diazabicyclo[3.2.2]nonane-6-carboxamide

(1S*,5R*)-N-benzyl-3-(2-pyrazinylcarbonyl)-3,6-diazabicyclo[3.2.2]nonane-6-carboxamide

Cat. No. B5643318
M. Wt: 365.4 g/mol
InChI Key: ZHUQFBSRPCLLLY-DLBZAZTESA-N
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Description

This compound belongs to a class of diazabicyclo nonane derivatives, a structure of interest due to its pharmacological potential and complex chemical behavior. The research on similar compounds has focused on their synthesis, structural analysis, chemical properties, and interactions, providing insights into their utility and mechanisms of action.

Synthesis Analysis

The synthesis of diazabicyclo nonane derivatives involves multi-step reactions, starting with the formation of the bicyclic skeleton, followed by functionalization at various positions. Techniques such as infrared, Raman, 1H, and 13C NMR spectroscopy, and molecular modeling are commonly used to study these compounds (Fernández et al., 1995). A notable method includes the use of primary amines and formaldehyde for aminomethylation, leading to the introduction of the desired functional groups (Dotsenko et al., 2007).

Molecular Structure Analysis

X-ray diffraction is a critical tool for determining the molecular structure of these compounds, revealing their conformational preferences and stereochemistry. For instance, compounds within this class adopt a non-distorted chair-chair conformation with N-substituents in an equatorial position, which is essential for their biological activity (Fernández et al., 1992).

Chemical Reactions and Properties

The chemical behavior of diazabicyclo nonane derivatives is influenced by their functional groups and structural conformation. Their reactions include aminomethylation, which is pivotal for introducing functional diversity and biological relevance. The presence of the pyrazinylcarbonyl group impacts their reactivity and interaction with biological targets (Chigorina & Dotsenko, 2013).

Physical Properties Analysis

The physical properties, such as solubility and crystalline structure, are determined by the compound's molecular framework and substituents. These properties are crucial for the compound's application in drug formulation and delivery. The crystal structure analysis often reveals intermolecular hydrogen bonding, which can influence the compound's stability and solubility (Guo et al., 2015).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with biological receptors, are fundamental for understanding the compound's pharmacological potential. Studies show that certain diazabicyclo nonane derivatives exhibit selective affinity towards biological targets, which can be modulated by altering the substituents on the bicyclic core (Holl et al., 2009).

Mechanism of Action

The mechanism of action of this compound would depend on its biological target. Many drugs with similar structures work by binding to specific proteins or enzymes and modulating their activity .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific biological activity. As with any compound, appropriate safety precautions should be taken when handling it .

Future Directions

Future research could involve further exploration of the biological activity of this compound, as well as the development of synthetic methods for its preparation .

properties

IUPAC Name

(1S,5R)-N-benzyl-3-(pyrazine-2-carbonyl)-3,6-diazabicyclo[3.2.2]nonane-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O2/c26-19(18-11-21-8-9-22-18)24-12-16-6-7-17(14-24)25(13-16)20(27)23-10-15-4-2-1-3-5-15/h1-5,8-9,11,16-17H,6-7,10,12-14H2,(H,23,27)/t16-,17+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHUQFBSRPCLLLY-DLBZAZTESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CN(CC1CN2C(=O)NCC3=CC=CC=C3)C(=O)C4=NC=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]2CN(C[C@H]1CN2C(=O)NCC3=CC=CC=C3)C(=O)C4=NC=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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